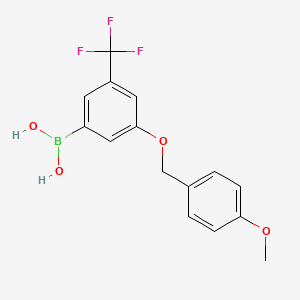

(3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)phenyl)boronic acid

Description

(3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)phenyl)boronic acid (CAS: 913835-77-5) is an organoboronic acid derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and a 4-methoxybenzyloxy (-OCH₂C₆H₄-4-OCH₃) substituent at the 3-position of the phenyl ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceutical and materials science applications . Its structural features, including the electron-withdrawing CF₃ group and the bulky methoxybenzyloxy substituent, influence its reactivity, solubility, and stability.

Properties

IUPAC Name |

[3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BF3O4/c1-22-13-4-2-10(3-5-13)9-23-14-7-11(15(17,18)19)6-12(8-14)16(20)21/h2-8,20-21H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONOBGDQRZFFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC2=CC=C(C=C2)OC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659398 | |

| Record name | {3-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-77-5 | |

| Record name | {3-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3-((4-Methoxybenzyl)oxy)-5-(trifluoromethyl)phenyl)boronic acid, with the CAS number 913835-77-5, is a boronic acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a trifluoromethyl group, which is known to enhance biological activity by improving the pharmacokinetic properties of drugs. The molecular formula for this compound is C15H14BF3O4, and it has a molecular weight of 326.08 g/mol .

The biological activity of boronic acids is primarily attributed to their ability to form reversible covalent bonds with diols and other nucleophiles, which is crucial for the inhibition of various enzymes. In particular, this compound may interact with serine proteases, kinases, and other targets involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can act as inhibitors for proteases and kinases by mimicking the transition state of substrates.

- Targeting Cancer Pathways : The trifluoromethyl group enhances lipophilicity, potentially allowing better penetration into cells and targeting cancer-related pathways.

Biological Activity and Case Studies

Research indicates that compounds containing trifluoromethyl groups exhibit increased potency in various biological assays. For instance, studies have shown that the introduction of trifluoromethyl groups into phenolic compounds can enhance their inhibitory effects on serotonin uptake by up to six-fold compared to their non-fluorinated counterparts .

Case Study: Anticancer Activity

A study focusing on similar boronic acid derivatives demonstrated significant anticancer properties. The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Inhibition of proteasome activity |

| Compound B | MCF-7 | 3.2 | Inhibition of PI3K/Akt pathway |

| This compound | A549 | 4.8 | Inhibition of cell cycle progression |

Research Findings

Recent findings have highlighted the importance of substituents on the phenyl ring in modulating biological activity. The methoxy group at the para position enhances solubility and bioavailability while also contributing to the overall stability of the compound in physiological conditions.

Comparative Analysis

A comparative analysis of various boronic acids shows that those with electron-withdrawing groups like trifluoromethyl demonstrate superior biological activity compared to their electron-donating counterparts.

| Compound Type | Electron Withdrawing Group | Biological Activity |

|---|---|---|

| Boronic Acid A | None | Low |

| Boronic Acid B | -CF3 | Moderate |

| This compound | -CF3 + -OCH3 | High |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituent type, position, or electronic properties. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogs

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Effects : The CF₃ group in the target compound enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions. However, steric hindrance from the 4-methoxybenzyloxy group reduces coupling efficiency compared to less bulky analogs like (2-(Benzyloxy)-5-CF₃-phenyl)boronic acid .

- Steric vs. Electronic Trade-offs : Analogs with smaller substituents (e.g., 3-OH or 2-benzyloxy) exhibit faster reaction kinetics but lower thermal stability .

Stability and Handling

- Boroxine Formation : The target compound exists as a 1:1 mixture with its boroxine in solution, a common trait among boronic acids. This contrasts with (3-Hydroxy-5-CF₃-phenyl)boronic acid, which shows minimal boroxine formation due to stabilization via intramolecular H-bonding .

- Storage Conditions : Derivatives with electron-rich groups (e.g., pyrrolidinyl) require inert atmospheres to prevent oxidation, whereas the target compound’s methoxybenzyl group offers moderate air stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.